Cas no 2034301-10-3 (2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)

2-Methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group and a pyrazole-containing ethoxyethyl side chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The pyrazole moiety enhances binding affinity to biological targets, while the ethoxyethyl linker improves solubility and bioavailability. The methoxy group contributes to metabolic stability and electronic modulation. Its well-defined synthetic pathway allows for high purity and scalability. This compound is primarily utilized in drug discovery as an intermediate or bioactive scaffold, particularly in kinase inhibition studies. Its balanced lipophilicity and hydrogen-bonding capacity make it a versatile candidate for structure-activity relationship investigations.
2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide structure
2034301-10-3 structure
Product name:2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide
CAS No:2034301-10-3
MF:C15H19N3O3
MW:289.329663515091
CID:5995409
PubChem ID:122246707

2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide
    • 2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
    • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide
    • 2-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
    • AKOS032469456
    • F6573-2609
    • 2034301-10-3
    • Inchi: 1S/C15H19N3O3/c1-20-14-6-3-2-5-13(14)15(19)16-8-11-21-12-10-18-9-4-7-17-18/h2-7,9H,8,10-12H2,1H3,(H,16,19)
    • InChI Key: ZYXLBPUZMWMKMZ-UHFFFAOYSA-N
    • SMILES: O(CCNC(C1C=CC=CC=1OC)=O)CCN1C=CC=N1

Computed Properties

  • Exact Mass: 289.14264148g/mol
  • Monoisotopic Mass: 289.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65.4Ų

2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-2609-25mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
25mg
$109.0 2023-09-08
Life Chemicals
F6573-2609-30mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
30mg
$119.0 2023-09-08
Life Chemicals
F6573-2609-4mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
4mg
$66.0 2023-09-08
Life Chemicals
F6573-2609-2mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
2mg
$59.0 2023-09-08
Life Chemicals
F6573-2609-75mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
75mg
$208.0 2023-09-08
Life Chemicals
F6573-2609-1mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
1mg
$54.0 2023-09-08
Life Chemicals
F6573-2609-20mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
20mg
$99.0 2023-09-08
Life Chemicals
F6573-2609-5μmol
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6573-2609-100mg
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
100mg
$248.0 2023-09-08
Life Chemicals
F6573-2609-20μmol
2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
2034301-10-3
20μmol
$79.0 2023-09-08

Additional information on 2-methoxy-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide

2-Methoxy-N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}benzamide: A Comprehensive Overview

In the realm of organic chemistry, the compound 2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide (CAS No. 2034301-10-3) stands out as a fascinating molecule with significant potential in various applications. This compound, often referred to as 2-methoxy benzamide derivative, is a result of intricate molecular design and synthesis techniques. Its structure incorporates a benzamide core, which is a common motif in pharmaceuticals and agrochemicals, along with a pyrazole moiety, known for its versatility in biological interactions.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and coupling reactions. The presence of the pyrazole ring introduces unique electronic properties, making it an attractive candidate for exploring its biological activities. Recent studies have highlighted its potential as an anti-inflammatory agent, with promising results in reducing inflammation in preclinical models.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Research has shown that it interacts with key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could serve as a lead compound for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

Beyond its pharmacological applications, this compound has also garnered attention in the field of agrochemistry. Its ability to inhibit plant pathogens has been explored in recent studies, indicating its potential as a biocontrol agent. This dual functionality underscores the importance of understanding its mechanism of action at both molecular and cellular levels.

In terms of structural elucidation, advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm its molecular structure. These studies have provided insights into the spatial arrangement of the molecule, which is crucial for understanding its interactions with biological targets.

The development of this compound also highlights the growing trend toward green chemistry. Efforts are being made to optimize its synthesis process by reducing waste and utilizing environmentally friendly reagents. Such approaches not only enhance the sustainability of chemical manufacturing but also align with global efforts to promote eco-friendly practices.

In conclusion, 2-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide represents a promising molecule with diverse applications across multiple fields. Its unique structure, coupled with recent advancements in understanding its biological activities, positions it as a valuable asset in both pharmaceutical and agricultural research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the development of innovative therapeutic and agricultural solutions.

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